![molecular formula C15H20N2O2 B3846805 1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B3846805.png)
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole
Overview
Description
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a treatment for metabolic and cardiovascular diseases, but its performance-enhancing effects have made it popular among athletes and bodybuilders.
Mechanism of Action
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole activates PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, mitochondrial biogenesis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and energy expenditure in skeletal muscle and adipose tissue. It also reduces lipid accumulation and inflammation in the liver and other tissues.
Biochemical and Physiological Effects:
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and antioxidant defense. It also reduces the expression of genes involved in lipid synthesis, inflammation, and fibrosis. These effects lead to improved metabolic health, increased endurance, and reduced risk of cardiovascular and liver diseases.
Advantages and Limitations for Lab Experiments
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in various biological processes. It is also orally bioavailable, which makes it easy to administer to animals. However, there are also some limitations to its use. It has a short half-life in the body, which requires frequent dosing to maintain its effects. It also has potential off-target effects on other PPAR isoforms and nuclear receptors, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole. One area of interest is its potential as a performance-enhancing drug in sports. Its ability to increase endurance and fat burning has led to its use by athletes and bodybuilders, but its safety and efficacy in this context are still unclear. Another area of interest is its potential as a treatment for cancer. PPARδ has been shown to have anti-cancer effects in several types of tumors, and 1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole may be a useful tool to study this pathway. Finally, there is also interest in developing more potent and selective PPARδ agonists that can overcome the limitations of 1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole.
Scientific Research Applications
1-[5-(3-methoxyphenoxy)pentyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease plasma triglycerides and cholesterol levels, and reduce inflammation in animal models. It has also been investigated for its potential to prevent atherosclerosis, heart failure, and non-alcoholic fatty liver disease.
properties
IUPAC Name |
1-[5-(3-methoxyphenoxy)pentyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-6-5-7-15(12-14)19-11-4-2-3-9-17-10-8-16-13-17/h5-8,10,12-13H,2-4,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZSGZYJCDBLLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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